Cas no 1955554-52-5 (Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride)

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride is a brominated pyrrolidine derivative with potential applications in pharmaceutical and organic synthesis. The compound features a 4-bromophenyl substituent, enhancing its utility as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The ester and pyrrolidine moieties provide functional handles for further derivatization, while the hydrochloride salt improves stability and solubility. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its rigid pyrrolidine scaffold and bromine atom, which facilitates selective modifications. Its well-defined structure and high purity make it suitable for research in drug discovery and fine chemical synthesis.
Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride structure
1955554-52-5 structure
Product Name:Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride
CAS No:1955554-52-5
MF:C12H15BrClNO2
MW:320.610001802444
MDL:MFCD08543923
CID:5247406
PubChem ID:76854006
Update Time:2025-10-17

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride
    • 4-(4-bromophenyl)pyrrolidine-3-carboxylic acid methyl ester HCl
    • 4-(4-bromophenyl)pyrrolidine-3-carboxylic acid methyl ester hydrochloride
    • Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride
    • MDL: MFCD08543923
    • Inchi: 1S/C12H14BrNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H
    • InChI Key: SFNPHXYXUPRECO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1CNCC1C(=O)OC.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Topological Polar Surface Area: 38.3

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Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride Related Literature

Additional information on Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride

Comprehensive Overview of Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 1955554-52-5)

Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 1955554-52-5) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and organic chemistry research. This pyrrolidine derivative is characterized by its unique structural features, including a bromophenyl group and a methyl ester functionality, which make it a versatile intermediate in drug discovery and development. Researchers are increasingly exploring its potential applications in the synthesis of bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and enzyme inhibition.

The compound's CAS number 1955554-52-5 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its molecular structure, combining a pyrrolidine ring with a 4-bromophenyl substituent, offers a scaffold for modifications aimed at enhancing pharmacokinetic properties or target selectivity. Recent studies highlight its role in the design of G-protein-coupled receptor (GPCR) modulators, a hot topic in drug development due to their implications in treating neurological disorders.

In the context of green chemistry and sustainable synthesis, Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride has been investigated for its compatibility with eco-friendly reaction conditions. This aligns with the growing demand for environmentally benign synthetic routes, a trend driven by both regulatory pressures and industry initiatives. Researchers are optimizing protocols to reduce waste and energy consumption during its production, addressing key concerns in process chemistry.

From a commercial perspective, the compound is available through specialized suppliers catering to pharmaceutical intermediates and fine chemicals. Its pricing and availability are influenced by factors such as purity grade (e.g., analytical standard vs. bulk scale) and custom synthesis requirements. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its identity and quality, ensuring compliance with Good Manufacturing Practices (GMP) where applicable.

The 4-bromophenyl moiety in this compound is particularly noteworthy for its role in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex biaryl structures. This reactivity profile makes CAS No. 1955554-52-5 a valuable building block in medicinal chemistry campaigns targeting kinase inhibitors or neurotransmitter analogs. Computational studies leveraging molecular docking and QSAR models further elucidate its binding interactions, supporting rational drug design.

Safety data sheets (SDS) for Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under typical conditions, its handling guidelines reflect broader industry standards for chemical safety and risk mitigation. Storage recommendations typically specify cool, dry environments to maintain stability.

Emerging applications of this compound include its exploration in proteolysis-targeting chimeras (PROTACs), a cutting-edge therapeutic modality. The pyrrolidine core may serve as a linker or pharmacophore component in these bifunctional molecules, which are revolutionizing targeted protein degradation strategies. Such innovations underscore the compound's relevance in contemporary biopharmaceutical research.

In summary, Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 1955554-52-5) represents a multifaceted tool for chemical synthesis with expanding utility in drug discovery. Its structural attributes and reactivity continue to inspire novel scientific inquiries, positioning it at the intersection of organic chemistry, pharmacology, and materials science.

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